molecular formula C11H8O3 B101515 6-Hydroxy-2-naphthoic acid CAS No. 16712-64-4

6-Hydroxy-2-naphthoic acid

Cat. No. B101515
CAS RN: 16712-64-4
M. Wt: 188.18 g/mol
InChI Key: KAUQJMHLAFIZDU-UHFFFAOYSA-N
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Description

6-Hydroxy-2-naphthoic acid (HNA) is a chemical compound that serves as a crucial raw material in the synthesis of polyaromatic esters. It is derived from 2-naphthol and has applications in the production of polymers and other chemical entities with potential anti-inflammatory and antiapoptotic properties .

Synthesis Analysis

The synthesis of HNA and its derivatives has been explored through various methods. One approach involves the methoxylation, bromination, Grignard reaction, and demethylation of 2-naphthol, achieving an overall yield of 78.5% and a content of 99.1% . Another method includes the Pd-catalyzed ethynylation of 2-bromo-6-methoxynaphthalene, regioselective addition of HX, Pd-catalyzed carbonylation, and alkaline hydrolysis to produce a precursor for naproxen . Additionally, the metalation of 4-hydroxy-6,7-dimethoxy-8-methyl-2-naphthoic acid has been used to create trianion intermediates for the synthesis of potent inhibitors of Bcl-2 family proteins .

Molecular Structure Analysis

The molecular structure of HNA and its polymers has been studied through various techniques. For instance, isotopically labeled monomers and polymers of HNA have been synthesized and characterized, providing insights into the compound's molecular weight and composition . The crystal structure of poly(6-hydroxy-2-naphthoic acid) has been observed to undergo phase transitions influenced by reaction conditions, indicating a complex molecular behavior .

Chemical Reactions Analysis

HNA undergoes several chemical reactions that are crucial for its transformation into useful derivatives. These include acylation reactions to produce N-arylamides , oxidative cyclization to create 2-hydroxy-1-naphthoic acid derivatives , and polycondensation reactions to synthesize poly(6-hydroxy-2-naphthoic acid) . The reactivity of HNA is also demonstrated in the synthesis of complex 2-hydroxy-1-naphthoic acids, which involves Z-selective olefination and oxidative cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of HNA have been extensively analyzed. The melting point of synthesized HNA has been determined to be slightly lower than standard samples, and its purity has been assessed using high-performance liquid chromatography and ultraviolet spectrophotometry . The thermal behavior of isotopically labeled HNA polymers has been investigated, revealing information about their stability and decomposition temperatures . Additionally, the synthesis of needlelike crystals (whiskers) of poly(6-hydroxy-2-naphthoic acid) has been achieved under specific reaction conditions, highlighting the importance of purity and reaction parameters in determining the physical form of the polymer .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • HNA is a primary raw material for synthesizing polyaromatic esters (Wang et al., 2013).
    • It is produced through a process involving methoxylation, bromization, Grignard reaction, and demethylation (Ahn & Lee, 2013).
    • HNA demonstrates unique reactivity due to its bifunctional photoacid structure, where electronic excitation alters the acidity of its functional groups (Ditkovich, Pines, & Pines, 2016).
  • Crystallography and Material Science :

    • HNA forms various inclusion compounds and solvates, stabilized by hydrogen bonds, which are significant in crystal engineering (Jacobs et al., 2010).
    • Its isotopically labeled forms have been synthesized for use in kinetic studies and the characterization of polymers (Nießner et al., 1993).
    • HNA has been used to create caffeine-containing co-crystals, displaying unique hydrogen-bonded structures (Bučar et al., 2007).
  • Polymer Science :

    • HNA is crucial in the synthesis of poly(6-hydroxy-2-naphthoic acid), which exhibits interesting phase transitions and properties based on reaction conditions (Schwarz & Kricheldorf, 1991).
    • The purification and analysis of HNA are important for ensuring the quality of synthesized polymers (Song, Zhang, & Li, 2012).
  • Analytical Chemistry :

    • HNA has been used in studies involving photodetachment and photoreactions of substituted naphthalene anions, contributing to our understanding of ion mobility spectroscopy (Bull et al., 2019).
  • Pharmaceutical Applications :

    • While direct drug applications are to be excluded as per your request, it's noteworthy that HNA derivatives have been studied for their potential in pharmaceutical applications (Zhang, Li, & Mei, 2015).

Safety And Hazards

6-Hydroxy-2-naphthoic acid causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

6-Hydroxy-2-naphthoic acid is used as a co-monomer of meltable thermotropic co-polyesters of 4-hydrobenzoic acid . It is also used as a polymer material in polymeric liquid crystals having high-performance properties like thermal stability .

properties

IUPAC Name

6-hydroxynaphthalene-2-carboxylic acid
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InChI

InChI=1S/C11H8O3/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KAUQJMHLAFIZDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

94857-18-8
Record name 2-Naphthalenecarboxylic acid, 6-hydroxy-, homopolymer
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DSSTOX Substance ID

DTXSID3029312
Record name 6-Hydroxy-2-naphthoic acid
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Molecular Weight

188.18 g/mol
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Physical Description

Dry Powder
Record name 2-Naphthalenecarboxylic acid, 6-hydroxy-
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Product Name

6-Hydroxy-2-naphthoic acid

CAS RN

16712-64-4
Record name 6-Hydroxy-2-naphthoic acid
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Record name 2-Naphthalenecarboxylic acid, 6-hydroxy-
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Record name 6-Hydroxy-2-naphthoic acid
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Record name 6-hydroxy-2-naphthoic acid
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Record name 6-HYDROXY-2-NAPHTHOIC ACID
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Synthesis routes and methods I

Procedure details

The procedure of Example 1 is followed in every detail except that a mixture of 2-hydroxynaphthalene (83 grams; 0.576 mole), 45% potassium hydroxide (69.7 grams; 0.559 mole), and potassium carbonate (20 grams; 0.145 mole) is employed initially, the dehydrated reaction mixture is heated under 60 psi of carbon dioxide for 10 hours, and the aqueous phase is washed twice with 100-ml portions of isopropylnaphthalene at 85°-95° C. There is obtained 25.5 grams of 6-hydroxy-2-naphthoic acid (48.1% of theoretical), and 4.6 grams of 3-hydroxy-2-naphthoic acid.
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Synthesis routes and methods II

Procedure details

In the carboxylation of the potassium salt of 2-hydroxynaphthalene, the initial product form is 3-hydroxy-2-naphthoic acid which subsequently rearranges in situ to form 6-hydroxy-2-naphthoic acid. It has been found that the conditions which favor the formation of 3-hydroxy-2-naphthoic acid in the Kolbe-Schmitt reaction hinder the rearrangement reaction.
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Synthesis routes and methods III

Procedure details

A stainless steel pressure autoclave is charged with 100 parts of potassium formate and the melt is freed from residual moisture at 230° C., with stirring and in vacuo. It is then heated to 280° C. and 50 bar of carbon monoxide are injected. Using a metering pump, a mixture of 20 parts of potassium naphtholate with 25 parts of potassium carbonate are metered in as a suspension in kerosene over a period of 5 hours. Some of this kerosene is removed from the reaction vessel by distillation under reduced pressure, and is condensed and expelled. After it has been cooled, the reaction mixture is taken up in water, and the upper, kerosene phase is separated off after settling. The reaction mixture is acidified with sulfuric acid to a pH of 7 and then the unreacted β-naphtholate precipitates and is separated off. On further acidification to pH 4, first the 2-hydroxynaphthalene-6-carboxylic acid precipitates, and finally at pH 1 the other acids do likewise. The reaction mixture is worked up to give 2-hydroxynaphthalene-6-carboxylic acid in a yield of 72% based on the potassium naphtholate employed. Secondary products are 8% of unreacted γ-naphthol, 4% of 2-hydroxynaphthalene-3-carboxylic acid and 12% of 2-hydroxynaphthalene-3,6-dicarboxylic acid.
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stainless steel
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Synthesis routes and methods IV

Procedure details

A stainless steel pressure autoclave is charged with 50 parts of kerosene and 10 parts of potassium formate and heated to 280° C. 50 bar of carbon monoxide are then injected. Using a metering pump, a mixture comprising 50 parts of potassium naphtholate and 38 parts of potassium carbonate is metered into the reactor as a suspension in kerosene over the course of 5 hours. Some of this kerosene is removed from the reaction vessel by distillation under reduced pressure, and is condensed and expelled. The reaction mixture is worked up conventionally to give 2-hydroxynaphthalene-6-carboxylic acid in a yield of 67% based on the potassium naphtholate employed. Secondary products are 15% of unreacted β-naphthol, 4% of 2-hydroxynaphthalene-3-carboxylic acid and 9% of 2-hydroxynaphthalene-3,6-dicarboxylic acid.
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stainless steel
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxy-2-naphthoic acid
Reactant of Route 2
6-Hydroxy-2-naphthoic acid
Reactant of Route 3
6-Hydroxy-2-naphthoic acid
Reactant of Route 4
Reactant of Route 4
6-Hydroxy-2-naphthoic acid
Reactant of Route 5
6-Hydroxy-2-naphthoic acid
Reactant of Route 6
Reactant of Route 6
6-Hydroxy-2-naphthoic acid

Citations

For This Compound
944
Citations
G Schwarz, HR Kricheldorf - Macromolecules, 1991 - ACS Publications
… to be the chemically and physically most perfect form of all three poly(6-hydroxy-2-naphthoic acid) samples. … 6-Hydroxy-2-naphthoic acid plays an important role as the comonomer …
Number of citations: 76 pubs.acs.org
R Nakamura, Y Obora, Y Ishii - Tetrahedron, 2009 - Elsevier
… In conclusion, a new approach to 6-hydroxy-2-naphthoic acid and 4-hydroxyl benzoic acid from easily available starting materials was achieved by using the NHPI-catalyzed aerobic …
Number of citations: 17 www.sciencedirect.com
MA Espinosa, V Cadiz, M Galia - Journal of Polymer Science …, 2001 - Wiley Online Library
… Therefore, the purpose of this work was to synthesize diglycidyl compounds from 6-hydroxy-2-naphthoic acid (3) and isosorbide or phenylhydroquinone and study their liquid-crystalline …
Number of citations: 55 onlinelibrary.wiley.com
YJ Song, C Zhang, JJ Li - Advanced Materials Research, 2013 - Trans Tech Publ
When synthetizing 2 - hydroxy - 6 - naphthoic acid with 2 - naphthol as raw material , we use a variety of methods to characterize and analyze the intermediates and target product . …
Number of citations: 1 www.scientific.net
Y Zong, H Shao, Y Pang, D Wang, K Liu… - Journal of Molecular …, 2016 - Elsevier
… 6-hydroxy-2-naphthoic acid as the major organic building block to explore the possibility of design robust synthons. 6-hydroxy-2-naphthoic acid … of 6-hydroxy-2-naphthoic acid with 1,4-…
Number of citations: 18 www.sciencedirect.com
SM Huh, JI Jin - Macromolecules, 1997 - ACS Publications
… of the copolyesters prepared from 6-hydroxy-2-naphthoic acid and 4-hydroxybenzoic acid are … (series I) than unsubstituted 6-hydroxy-2-naphthoic acid, whereas HPBA produces lower …
Number of citations: 17 pubs.acs.org
T Furuya, K Kino - ChemSusChem: Chemistry & Sustainability …, 2009 - Wiley Online Library
… , since several aromatic compounds including 6-hydroxy-2-naphthoic acid have been reported to … bathochromically when compared with that of 6-hydroxy-2-naphthoic acid (Figure 4 B). …
A Muhlebach, J Economy, RD Johnson, T Karis… - …, 1990 - ACS Publications
… ABSTRACT: Preparation of blends of the homopolymers of 4-hydroxybenzoicacid (HBA) and 6-hydroxy2-naphthoic acid (HNA) has been investigated via compression molding at …
Number of citations: 38 pubs.acs.org
SB Naduvilpurakkal, SPM Menacherry… - Journal of Physical …, 2022 - Wiley Online Library
… The oxidative degradation of two model PAHs, namely 3-hydroxy-2-naphthoic acid (3HNA) and 6-hydroxy-2-naphthoic acid (6HNA), collectively represented as HNAs in this report, …
Number of citations: 1 onlinelibrary.wiley.com
H Kurosu, T Ookubo, H Tuchiya, I Ando… - Journal of Molecular …, 2001 - Elsevier
… The copolyester comprising 73 mol% of 4-hydroxy benzoic acid and 27 mol% of 6-hydroxy-2-naphthoic acid, so called Vectra, was known to show the strong second harmonic …
Number of citations: 7 www.sciencedirect.com

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